2,6-Dibromo-3-fluorobenzaldehyde
Description
Significance of Halogenated Benzaldehydes in Contemporary Organic Chemistry
Halogenated benzaldehydes are a cornerstone of modern organic chemistry, serving as versatile precursors in the synthesis of a wide range of more complex molecules. The introduction of halogen atoms onto a benzaldehyde (B42025) scaffold can significantly influence the reactivity of both the aromatic ring and the aldehyde functionality. For instance, the electron-withdrawing nature of halogens can activate the benzene (B151609) ring towards nucleophilic aromatic substitution, while also affecting the electrophilicity of the carbonyl carbon.
These compounds are particularly crucial in the pharmaceutical and agrochemical industries. The presence of halogens can enhance the pharmacological properties of a drug molecule by improving its metabolic stability, membrane permeability, and binding affinity to biological targets. google.com
Overview of Dihalo-fluorobenzaldehydes in Synthetic Design
Dihalo-fluorobenzaldehydes, a sub-class of halogenated benzaldehydes, offer a rich platform for synthetic innovation. The distinct electronic properties of fluorine, combined with the reactivity of other halogens like bromine, allow for selective and sequential chemical transformations. For example, the carbon-bromine bonds can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
The strategic placement of two halogen atoms provides multiple reaction sites, enabling the construction of intricate molecular frameworks from a relatively simple starting material. For instance, related compounds like 2-bromo-6-fluorobenzaldehyde (B104081) have been utilized in the synthesis of phosphodiesterase (PDE4) inhibitors for treating inflammatory conditions. google.comgoogle.com This highlights the potential of dihalo-fluorobenzaldehydes as key intermediates in the development of new therapeutic agents. The unique substitution pattern of compounds like 6-Chloro-2,3-difluorobenzaldehyde is valued for synthesizing specialized molecules that are not easily accessible through other benzaldehyde derivatives.
Historical Context of Related Brominated and Fluorinated Aromatic Aldehydes
The history of halogenated aromatic aldehydes is intrinsically linked to the broader development of organic synthesis. While benzaldehyde itself was first isolated in 1803, the deliberate synthesis of its halogenated derivatives came later with the advancement of halogenation techniques.
Early methods for the synthesis of brominated aromatic compounds often involved direct bromination, a process that can sometimes be challenging to control with substrates bearing sensitive functional groups like aldehydes. researchgate.net The development of milder and more selective brominating agents was a significant step forward.
The introduction of fluorine into aromatic rings has its own unique history, with early methods like the Schiemann reaction providing a route to fluoroarenes via diazonium salts. The synthesis of polyhalogenated aromatic aldehydes, containing both bromine and fluorine, represents a convergence of these synthetic strategies. For instance, the synthesis of compounds like 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved through methods that avoid the use of elemental bromine, instead utilizing friendlier reagents. google.com The preparation of other related compounds, such as 2-bromo-6-fluorobenzaldehyde, has been approached through the formylation of a corresponding bromofluorobenzene derivative at low temperatures or through a multi-step process starting from a substituted toluene (B28343). google.comgoogle.com These historical developments have paved the way for the availability of a diverse array of halogenated benzaldehydes, including 2,6-Dibromo-3-fluorobenzaldehyde, for use in modern chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDNDPOLNNEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,6 Dibromo 3 Fluorobenzaldehyde and Its Analogs
Direct Halogenation Approaches for Fluorobenzaldehyde Derivatives
The direct introduction of bromine atoms onto a fluorobenzaldehyde scaffold presents a direct, yet challenging, route to dibrominated products. The success of this approach hinges on controlling the position and number of bromine atoms added to the aromatic ring, which is influenced by the electronic effects of the existing fluorine and aldehyde substituents.
Regioselective Bromination of Fluorobenzaldehyde Precursors
The regioselectivity of electrophilic aromatic bromination is dictated by the directing effects of the substituents on the benzene (B151609) ring. An aldehyde group is a deactivating, meta-directing group, while fluorine is a deactivating but ortho-, para-directing group. When both are present, the outcome of the reaction depends on their relative positions and the reaction conditions employed.
For instance, the bromination of 4-fluorobenzaldehyde (B137897) is a known process used in the synthesis of pharmaceutical and agrochemical intermediates. google.com The fluorine atom at position 4 and the aldehyde at position 1 direct incoming electrophiles to different positions. The fluorine directs ortho to itself (positions 3 and 5), while the aldehyde directs meta (positions 3 and 5). This alignment of directing effects facilitates bromination at the 3-position to yield 3-bromo-4-fluorobenzaldehyde (B1265969). google.com However, the formation of regioisomers remains a significant challenge, necessitating advanced analytical techniques like one- and two-dimensional gas chromatography to separate and quantify the impurities. nih.gov
In cases where the directing effects are not aligned, mixtures of products are common. The electrophilic bromination of 3-methoxybenzaldehyde, for example, exclusively yields 2-bromo-5-methoxybenzaldehyde, showcasing the powerful para-directing effect of the strongly activating methoxy (B1213986) group. mdpi.com This highlights the principle that the most activating group generally controls the position of substitution. For a substrate like 3-fluorobenzaldehyde (B1666160), the fluorine atom would direct an incoming bromine to the 2-, 4-, and 6-positions, while the aldehyde group directs to the 5-position. Achieving specific dibromination at the 2- and 6-positions, as required for 2,6-Dibromo-3-fluorobenzaldehyde, through direct bromination of 3-fluorobenzaldehyde is therefore synthetically challenging due to these competing directing effects.
Table 1: Regioselectivity in the Bromination of Substituted Benzaldehydes
| Starting Material | Substituent Positions | Major Product | Reference |
|---|---|---|---|
| 4-Fluorobenzaldehyde | 1-CHO, 4-F | 3-Bromo-4-fluorobenzaldehyde | google.com |
| 3-Methoxybenzaldehyde | 1-CHO, 3-OCH₃ | 2-Bromo-5-methoxybenzaldehyde | mdpi.com |
Challenges in Direct Dibromination of Aromatic Aldehydes
The direct dibromination of aromatic aldehydes is fraught with difficulties that extend beyond regiochemical control. A primary obstacle is the susceptibility of the aldehyde functional group to oxidation. researchgate.net Bromine is a potent oxidizing agent and can readily convert the aldehyde to a carboxylic acid, leading to the formation of unwanted brominated benzoic acid byproducts. researchgate.net This side reaction not only consumes the starting material but also complicates the purification of the desired product.
Attempts to force dibromination by using excess brominating agents or harsher conditions often exacerbate this issue, leading to lower yields of the target aldehyde. researchgate.net For example, chemists attempting the dibromination of 2-fluorobenzaldehyde (B47322) using bromine with either iron or aluminum chloride catalysts reported failure to achieve the desired product, with the aldehyde peak disappearing from analyses, suggesting its degradation. researchgate.net
To circumvent the oxidation problem, a common strategy is to protect the aldehyde group, for instance, as an acetal (B89532). This protecting group is stable under bromination conditions and, being an ortho-, para-director, it can alter the regioselectivity of the halogenation step. After bromination, the acetal can be hydrolyzed to regenerate the aldehyde. However, this adds extra steps to the synthesis and the altered directing effect of the acetal group must be considered to ensure the desired bromination pattern is achieved. researchgate.net Another significant challenge is preventing over-bromination, where more than the desired number of bromine atoms are added to the ring. acs.org
Multistep Synthetic Routes to Substituted Dibromofluorobenzaldehydes
Given the challenges of direct halogenation, multi-step synthetic sequences are often more reliable for preparing specifically substituted compounds like this compound. These routes typically involve constructing the desired substitution pattern on the aromatic ring first, followed by the introduction or unmasking of the aldehyde functionality in a later step.
Aldehyde Group Introduction via Oxidation of Methyl or Alcohol Precursors
A robust strategy for synthesizing aromatic aldehydes involves the oxidation of a precursor in which the carbon atom of the future aldehyde group exists in a lower oxidation state, such as a methyl group or a benzyl (B1604629) alcohol.
This approach involves the synthesis of a fluorinated dibromotoluene intermediate, which is then oxidized to the corresponding benzaldehyde (B42025). For example, a plausible route to this compound could start from 3-fluoro-2,6-dibromotoluene. While the direct synthesis of this specific toluene (B28343) derivative is not widely documented, analogous multi-step syntheses are well-established. A classic approach might begin with a substituted aniline, such as ortho-toluidine. This starting material could be brominated, followed by the conversion of the amino group to a fluorine atom via a Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt), to furnish the required substituted toluene. researchgate.net
Once the fluorinated dibromotoluene is obtained, the methyl group can be oxidized to an aldehyde. A common method for this transformation involves a two-step process:
Benzylic Bromination : The toluene derivative is treated with a brominating agent like N-Bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) to form the corresponding benzyl bromide.
Oxidation : The resulting benzyl bromide is then oxidized to the aldehyde. The Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, is a well-established method for this step. google.com
A patent for the synthesis of the related compound 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene (B73676) illustrates this exact sequence, achieving high purity and conversion rates. google.com
Table 2: Example of a Two-Step Oxidation of a Substituted Toluene
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Benzylic Bromination | 2-Bromo-6-fluorotoluene, HBr, H₂O₂ (under light) | 2-Bromo-6-fluorobenzyl bromide | google.com |
| 2 | Kornblum Oxidation | 2-Bromo-6-fluorobenzyl bromide, DMSO | 2-Bromo-6-fluorobenzaldehyde | google.com |
Oxidation of Fluorinated Dibromobenzyl Alcohols
An alternative but related strategy is the oxidation of a benzyl alcohol intermediate. This alcohol can be prepared by various methods, including the reduction of a corresponding benzoic acid or its ester derivative. For instance, a synthetic pathway could involve the preparation of a 3,5-dibromoanthranilic acid derivative, which could then be converted to the fluoroaryl compound via the Schiemann reaction. The carboxylic acid functionality could then be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). researchgate.net
The final step is the oxidation of the resulting fluorinated dibromobenzyl alcohol to this compound. This transformation can be achieved using a wide variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. This method offers flexibility as the alcohol can be a stable intermediate that is purified before the final, often high-yielding, oxidation step. researchgate.net
Halogenation via Schiemann Reaction and Diazotization Chemistry
Conceptually, a synthetic pathway to this compound could start from 2,6-dibromo-3-aminotoluene. This precursor would undergo diazotization, followed by the Schiemann reaction to introduce the fluorine atom at the 3-position, yielding 2,6-dibromo-3-fluorotoluene. The final step would be the oxidation of the methyl group to an aldehyde. An alternative, discussed for the analog 2-fluoro-3,5-dibromobenzaldehyde, involves starting with 2,4-dibromo-5-methylaniline, converting the amino group to a fluorine via the Schiemann reaction, and subsequently transforming the methyl group into the aldehyde functionality. researchgate.net
Innovations in the Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the use of ionic liquids as solvents, which can lead to higher yields, improved safety by controlling exotherms, and simpler product isolation. wikipedia.orgresearchgate.net
Table 1: Illustrative Schiemann Reaction for Fluorination
| Starting Material | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Aromatic Amine (Ar-NH₂) | 1. NaNO₂, HCl (or HBF₄) 2. HBF₄ (or NaBF₄) | Arenediazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) | Aryl Fluoride (Ar-F) | wikipedia.orgorganic-chemistry.org |
| 3-Aminobenzotrifluoride | 1. NaNO₂, HCl 2. NaBF₄ 3. Heat in Ionic Liquid | Benzene Diazonium Fluoroborate Salt | 3-Fluorobenzotrifluoride | researchgate.net |
Ortho-Lithiation and Formylation Strategies for Aryl Aldehydes
The direct introduction of a formyl group (-CHO) onto a pre-functionalized aromatic ring is a powerful strategy for synthesizing aryl aldehydes. One of the most reliable methods is the formylation of an organolithium intermediate. thieme-connect.de These intermediates can be generated through two primary routes: direct deprotonation (ortho-lithiation) or halogen-lithium exchange. thieme-connect.deias.ac.in
Directed ortho-metalation (DoM) utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to the alkyllithium reagent (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org Halogens, including fluorine and bromine, can serve as DMGs. thieme-connect.de For a precursor like 1,3-dibromo-2-fluorobenzene, the fluorine atom would be the most powerful directing group, steering lithiation to the C6 position.
Alternatively, a halogen-lithium exchange reaction can be performed, typically at low temperatures, where a bromine atom is swapped for a lithium atom. ias.ac.incommonorganicchemistry.com In the case of 1,3-dibromo-2-fluorobenzene, this exchange would likely occur at one of the bromine-bearing carbons.
Table 2: Formylation via Ortho-Lithiation
| Aromatic Substrate | Lithiation Method | Reagents | Electrophile | Product | Reference |
|---|---|---|---|---|---|
| Arene with Directing Group | Directed ortho-Metalation | n-BuLi or s-BuLi | DMF | ortho-Formylated Arene | thieme-connect.dewikipedia.org |
| Aryl Halide (Ar-Br) | Halogen-Lithium Exchange | n-BuLi or t-BuLi | DMF | Aryl Aldehyde (Ar-CHO) | thieme-connect.decommonorganicchemistry.com |
Palladium-Catalyzed C-H Activation for Halogenation
Palladium-catalyzed C-H activation has emerged as a transformative tool for the direct functionalization of aromatic rings, including halogenation. rsc.org This approach allows for the introduction of halogen atoms at specific positions, often guided by a directing group already present on the substrate, thereby avoiding the need for pre-functionalization. nih.gov
For the synthesis of this compound or its analogs, one could envision a strategy starting with 3-fluorobenzaldehyde. The aldehyde's carbonyl group, or more commonly a derivative like an amine or nitrile formed in situ, can act as a directing group. acs.orgorganic-chemistry.org In the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a suitable halogen source (e.g., N-bromosuccinimide for bromination), the C-H bonds at the two ortho positions (C2 and C6) can be selectively activated and halogenated. nih.govorganic-chemistry.org
This methodology is particularly powerful as it often proceeds with high regioselectivity. Research has shown that various directing groups, including pyridines, amides, and nitriles, can effectively guide the palladium catalyst to functionalize the ortho C-H bonds. nih.govorganic-chemistry.orgnih.gov In some cases, by using an excess of the halogenating agent, di-ortho-halogenation can be achieved in high yield, providing a direct route to 2,6-dihaloaryl compounds. nih.gov
Table 3: Example of Palladium-Catalyzed Ortho-Halogenation
| Substrate | Directing Group | Catalyst | Halogen Source | Product | Reference |
|---|---|---|---|---|---|
| Arylnitrile | -CN | Pd(OAc)₂ | NBS (Bromination) | ortho-Bromoarylnitrile | organic-chemistry.org |
| 2-Phenylpyridine | Pyridine-N | Pd(OAc)₂ | NCS, NIS, NBS | ortho-Halogenated Phenylpyridine | nih.gov |
| Benzaldehyde | Transient Imine | Pd(II) | N-Bromosuccinimide | ortho-Bromobenzaldehyde | acs.org |
Advanced Synthetic Techniques
Utilization of Gem-Dibromomethylarenes as Aldehyde Equivalents
A significant challenge in organic synthesis can be the direct handling of aldehydes, which may be unstable or prone to oxidation. An effective alternative strategy involves the use of aldehyde equivalents, such as gem-dibromomethylarenes (Ar-CHBr₂). researchgate.netnih.gov These compounds are relatively stable and can be readily converted to the corresponding aldehyde upon hydrolysis.
This method offers a robust two-step approach to synthesizing this compound from 2,6-dibromo-3-fluorotoluene. The first step involves the radical bromination of the methyl group to form the gem-dibromomethyl derivative. The second step is the hydrolysis of this intermediate, often under aqueous or Kornblum oxidation (using DMSO) conditions, to furnish the final aldehyde. researchgate.netgoogle.com This approach has been successfully employed for the synthesis of related halogenated benzaldehydes and is noted for its operational simplicity and high conversion rates. google.com Furthermore, gem-dibromomethylarenes can be used directly in other reactions, such as the Knoevenagel-Doebner reaction, where they serve as in situ sources of the aldehyde. nih.govorganic-chemistry.org
Continuous Flow Synthesis Methods for Halogenated Aromatics
Continuous flow chemistry has become an increasingly important technology in the synthesis of fine chemicals, offering significant advantages over traditional batch processing. These benefits include enhanced safety (especially for highly exothermic or hazardous reactions like halogenations and diazotizations), precise control over reaction parameters (temperature, pressure, residence time), improved scalability, and often higher yields and selectivity. acs.orgresearchgate.net
Several key steps in the synthesis of this compound could be adapted to a continuous flow setup.
Halogenation: The use of highly toxic and corrosive reagents like bromine can be managed more safely in a closed-loop flow reactor, minimizing operator exposure and enhancing reaction control. acs.org
Formylation: Palladium-catalyzed formylation of aryl bromides using carbon monoxide and hydrogen has been successfully implemented in a flow system, allowing for precise stoichiometric control of the gas-to-liquid ratio and improving safety when handling pressurized gases. nih.gov
Diazotization: The generation and reaction of potentially unstable diazonium salts is well-suited to flow chemistry, where the hazardous intermediate is generated and consumed in a continuous stream, preventing its accumulation. acs.org
By performing these transformations in continuous flow, processes can be intensified, leading to safer, more efficient, and scalable syntheses of halogenated aromatic aldehydes. acs.org
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful synthetic paradigm focused on introducing or modifying functional groups on a complex molecule at the final steps of a synthetic sequence. wikipedia.org This strategy is highly valuable in medicinal and materials chemistry as it allows for the rapid diversification of advanced intermediates without the need to redesign the entire synthesis from scratch. beilstein-journals.orgnih.gov
The synthesis of this compound analogs can be viewed through the lens of LSF. For example, if a complex molecule already contained a 3-fluorobenzaldehyde core, the palladium-catalyzed C-H activation methods discussed previously (Section 2.2.4) would represent a classic LSF approach. acs.org By applying these catalytic conditions, the ortho C-H bonds could be directly converted to C-Br bonds, providing access to the desired 2,6-dibromo analog in a single, efficient step. nih.govacs.org This avoids the need for a de novo synthesis starting from a more highly substituted building block. LSF reactions are defined by their high chemoselectivity, meaning they must tolerate the various other functional groups present in the complex starting material. wikipedia.org
Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 3 Fluorobenzaldehyde
Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site of chemical reactivity in 2,6-dibromo-3-fluorobenzaldehyde. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a base.
The electrophilicity of the carbonyl carbon is somewhat modulated by the electronic effects of the halogen substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms can slightly enhance the partial positive charge on the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). However, the steric bulk of the two ortho-bromo groups can hinder the approach of nucleophiles, presenting a significant steric barrier.
Reactivity of Aromatic Halogen Substituents in Transformation
The two bromine atoms on the aromatic ring of this compound are potential sites for transformation, most notably through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-fluorine bond, making the bromine atoms more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions.
The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgnih.gov In the case of this compound, both bromine atoms could potentially be substituted. Selective mono- or di-substitution can often be controlled by stoichiometry and reaction conditions. Given the steric hindrance around the bromine atoms, particularly the one at the 2-position, which is flanked by the aldehyde group and another bromine atom, the reactivity of the two bromine atoms might differ. The bromine at the 6-position is generally more sterically accessible and thus may react preferentially in a mono-substitution reaction.
Derivatization Chemistry of this compound
The unique substitution pattern of this compound makes it a potentially valuable building block in the synthesis of more complex molecules. Its aldehyde group and halogen atoms provide multiple handles for derivatization.
Synthesis of Carboxylic Acid Analogs via Oxidation
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2,6-dibromo-3-fluorobenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.
Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The reaction mechanism for oxidation with permanganate, for example, typically involves the formation of a manganese ester intermediate which then collapses to the carboxylic acid.
Table 1: Illustrative Conditions for the Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Product |
| KMnO₄ | Acetone/Water | 25-50 | 2,6-Dibromo-3-fluorobenzoic acid |
| Jones Reagent | Acetone | 0-25 | 2,6-Dibromo-3-fluorobenzoic acid |
| Ag₂O | Ethanol/Water | 50-80 | 2,6-Dibromo-3-fluorobenzoic acid |
This table is for illustrative purposes and represents typical conditions for aldehyde oxidation.
Condensation Reactions for Schiff Base Formation
The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jocpr.comiosrjournals.orgresearchgate.netinternationaljournalcorner.com This reaction is typically catalyzed by either an acid or a base and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The formation of Schiff bases from this compound would introduce a new C=N bond, providing a scaffold for the synthesis of various heterocyclic compounds or ligands for metal complexes. The reaction rate and equilibrium position can be influenced by the nature of the amine and the reaction conditions, including the removal of water to drive the reaction to completion.
Table 2: Examples of Schiff Base Formation with this compound
| Amine | Solvent | Catalyst | Product |
| Aniline | Ethanol | Acetic Acid (cat.) | N-(2,6-Dibromo-3-fluorobenzylidene)aniline |
| Ethylamine | Methanol | - | N-(2,6-Dibromo-3-fluorobenzylidene)ethanamine |
| p-Toluidine | Toluene (B28343) | p-TsOH (cat.) | N-(2,6-Dibromo-3-fluorobenzylidene)-4-methylaniline |
This table provides representative examples of Schiff base formation.
Acylation Reactions with Nucleophiles
While the aldehyde carbon is electrophilic, acylation reactions in the traditional sense, where the aldehyde itself acts as an acylating agent, are not typical. However, the term can also refer to reactions where a nucleophile attacks the carbonyl group. For instance, in the context of Friedel-Crafts acylation, an acyl group is added to an aromatic ring. This compound itself is highly deactivated and would not be a suitable substrate for electrophilic aromatic substitution like Friedel-Crafts acylation.
Instead, the aldehyde can react with strong nucleophiles like Grignard reagents or organolithium compounds. This would result in the formation of a secondary alcohol after an aqueous workup. The reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon.
Reductive Transformations of the Aldehyde Group
The aldehyde group of this compound can be reduced to a primary alcohol, 2,6-dibromo-3-fluorobenzyl alcohol. This transformation can be achieved using a variety of reducing agents.
Another important reductive transformation is reductive amination, where the aldehyde is converted to an amine in the presence of an amine and a reducing agent. This one-pot reaction proceeds through the in-situ formation of a Schiff base or enamine, which is then reduced.
Table 3: Reductive Transformations of this compound
| Reaction Type | Reagents | Product |
| Reduction to Alcohol | NaBH₄, Methanol | 2,6-Dibromo-3-fluorobenzyl alcohol |
| Reductive Amination | NH₃, H₂, Raney Nickel | (2,6-Dibromo-3-fluorophenyl)methanamine |
| Reductive Amination | Methylamine, NaBH₃CN | N-Methyl-(2,6-dibromo-3-fluorophenyl)methanamine |
This table illustrates potential reductive transformations of the aldehyde group.
Functional Group Interconversions Involving Bromine and Fluorine
The chemical behavior of this compound is significantly influenced by the presence of two bromine atoms and one fluorine atom on the aromatic ring. These halogen substituents are not merely passive components of the molecule; they are active sites for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. The regioselectivity and feasibility of these reactions are dictated by the electronic effects of the halogens and the aldehyde group, as well as the specific reaction conditions employed. This section explores the key functional group interconversions involving the bromine and fluorine atoms of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions of Bromine Substituents
The bromine atoms at the C2 and C6 positions of this compound are prime candidates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity of aryl halides in these transformations follows the order I > Br > Cl > F, making the bromine atoms in the target molecule significantly more reactive than the fluorine atom under these conditions. This differential reactivity allows for selective functionalization at the C2 and C6 positions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling could be employed to introduce new aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. libretexts.org The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for derivatization. nih.gov
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org It offers a broad substrate scope, similar to the Suzuki coupling. organic-chemistry.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org This method can be used to introduce various carbon-based fragments onto the this compound scaffold.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The Sonogashira coupling is highly effective for creating substituted alkynes, which are valuable intermediates in organic synthesis. The reaction is typically carried out under mild conditions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.govrsc.org It is a powerful method for the synthesis of aryl amines from this compound, reacting it with a variety of primary or secondary amines. The choice of phosphine (B1218219) ligand for the palladium catalyst is critical for the success of the reaction. wikipedia.org
The following table summarizes the potential palladium-catalyzed cross-coupling reactions for this compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl, heteroaryl, or alkyl substituted benzaldehyde |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Ligand (e.g., AsPh₃) | Aryl, heteroaryl, or alkyl substituted benzaldehyde |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted benzaldehyde |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) | Amino-substituted benzaldehyde |
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Substituent
The fluorine atom at the C3 position, while generally unreactive in palladium-catalyzed cross-coupling reactions, can be susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com The aldehyde group (-CHO) at C1 is a moderately electron-withdrawing group, which activates the ring towards nucleophilic attack.
Interestingly, in the context of SNAr, fluorine is often a better leaving group than bromine or chlorine. libretexts.orgstackexchange.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the transition state and the Meisenheimer complex through its powerful inductive effect. stackexchange.comchemistrysteps.com This stabilization of the rate-determining step outweighs the high strength of the C-F bond. stackexchange.com
Therefore, under suitable conditions with a strong nucleophile, the fluorine atom in this compound could be displaced. The ortho and para positions of the electron-withdrawing group relative to the leaving group are most effective for this reaction. masterorganicchemistry.com In this molecule, the fluorine is meta to the aldehyde, which is less activating. However, the cumulative electron-withdrawing effect of the two bromine atoms could still render the fluorine susceptible to substitution by potent nucleophiles.
Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction conditions typically involve a strong base and polar aprotic solvents.
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2,6-Dibromo-3-methoxybenzaldehyde |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2,6-Dibromo-3-(phenylthio)benzaldehyde |
| Amine | Piperidine | 2,6-Dibromo-3-(piperidin-1-yl)benzaldehyde |
Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the Fluorine Position.
Advanced Applications in Organic Synthesis
Building Block in Complex Molecule Construction
The utility of 2,6-Dibromo-3-fluorobenzaldehyde as a foundational element in the synthesis of intricate molecules is plausible but lacks specific exemplification in available literature.
No specific instances of this compound being used as a precursor in the synthesis of named pharmaceutical intermediates were identified in the reviewed literature.
Similarly, there is no readily available information detailing the application of this compound in the construction of agrochemical scaffolds.
While halogenated benzaldehydes are common starting materials for biologically active molecules, specific examples originating from this compound are not documented in the searched scientific databases.
Role in Ligand Design and Synthesis
The synthesis of ligands for metal catalysts often involves the functionalization of aromatic rings. While the dibromo and fluoro substituents on this compound could theoretically be exploited for this purpose, no specific examples of its use in ligand design and synthesis have been found.
Application in Asymmetric Synthesis
The application of this compound in asymmetric synthesis, either as a chiral auxiliary or a precursor to chiral catalysts, is not described in the available literature.
The use of chiral derivatizing agents to determine the enantiomeric purity of a compound via NMR spectroscopy is a well-established technique. However, there are no specific reports of this compound being converted into a chiral derivatizing agent for this purpose.
Integration into Chiral Auxiliaries and Catalysts
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they are removed. acs.org Similarly, chiral catalysts are used in smaller, substoichiometric amounts to achieve the same goal. rsc.org
The structure of this compound, with its distinct substitution pattern, presents a potential scaffold for the design of new chiral ligands or auxiliaries. The aldehyde functionality allows for condensation reactions with chiral amines or alcohols to form chiral imines or acetals, respectively. The electronic effects of the fluorine and bromine substituents could influence the steric and electronic environment of a resulting catalyst, potentially impacting its efficacy and selectivity.
However, a thorough search of chemical databases and the scientific literature reveals no instances of this compound being utilized for the synthesis of chiral auxiliaries or catalysts. Research in this area has explored a wide variety of other aldehydes, but this specific compound has not been a subject of study. kanazawa-u.ac.jpacs.org
Catalytic Applications Involving this compound
The unique combination of a reactive aldehyde group and heavy halogen substituents on the aromatic ring of this compound suggests its potential as a substrate in various catalytic transformations. The bromine atoms, in particular, are amenable to a range of cross-coupling reactions.
Copper-Catalyzed Cyclization Reactions
Copper-catalyzed reactions are valued for their cost-effectiveness and unique reactivity. organic-chemistry.orgnih.gov Copper catalysis can facilitate a variety of transformations, including C-H activation and cross-coupling reactions. nih.gov In the context of substituted benzaldehydes, copper catalysis could potentially be used to effect intramolecular cyclization reactions, where one of the bromine atoms participates in bond formation.
For instance, a hypothetical reaction could involve the coupling of the aldehyde with a suitable nucleophile, followed by a copper-catalyzed intramolecular C-C or C-heteroatom bond formation involving one of the bromine atoms to construct a heterocyclic ring system. Despite the plausibility of such transformations, there are currently no published reports of copper-catalyzed cyclization reactions specifically employing this compound.
Photoredox Catalysis in Fluorinated Molecule Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.gov This methodology has been widely applied to the functionalization of C-H bonds and the synthesis of complex molecules. acs.org The presence of bromine atoms in this compound makes it a potential substrate for photoredox-mediated reactions, as carbon-bromine bonds can be cleaved to generate aryl radicals. nih.govresearchgate.net
These aryl radicals could, in principle, participate in a variety of synthetic transformations, including additions to alkenes or alkynes, or cross-coupling reactions. The aldehyde group itself can also be a reactive handle in photoredox catalysis. beilstein-journals.org However, a review of the literature indicates that while the photoredox catalysis of various bromo-compounds and aldehydes has been studied, researchgate.net there is no specific research describing the use of this compound in this context.
N-Heterocyclic Carbene-Catalyzed Transformations
N-Heterocyclic Carbenes (NHCs) are a class of organocatalysts that can induce umpolung (polarity inversion) of aldehydes, transforming them from electrophiles into nucleophilic species. nih.gov This reactivity has been harnessed in a multitude of reactions, such as the benzoin (B196080) and Stetter reactions, to form C-C bonds. rsc.orgacs.org
The aldehyde group of this compound is a clear point of reactivity for NHC catalysis. nih.govbenthamdirect.com The electronic nature of the heavily substituted aromatic ring could influence the stability and reactivity of the key Breslow intermediate formed upon addition of the NHC to the aldehyde. While the field of NHC catalysis is extensive and has explored a wide range of aldehyde substrates, there are no specific reports on the application of NHC catalysis to this compound.
Role in Materials Science and Engineering
Utilization in Advanced Material Precursors
The aldehyde functionality of 2,6-dibromo-3-fluorobenzaldehyde serves as a key reactive handle for its incorporation into larger, more complex molecular and polymeric structures. The presence of the bromine and fluorine atoms further modulates the reactivity and dictates the electronic characteristics of the resulting materials.
Synthesis of Semiconducting Materials
While direct, extensive research on the application of this compound in the synthesis of semiconducting materials is still an expanding area, its potential is inferred from the well-established role of similar halogenated aromatic aldehydes in the construction of organic semiconductors. The bromine atoms on the ring provide reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental methods for creating conjugated polymer backbones. These reactions allow for the systematic extension of the π-conjugated system, a critical requirement for charge transport in organic semiconductors. The fluorine atom, with its strong electron-withdrawing nature, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning of frontier orbital energies is crucial for optimizing charge injection and transport properties and enhancing the stability of the semiconductor in ambient conditions.
Fabrication of Optoelectronic Materials
The principles that make this compound a promising precursor for semiconductors also extend to its use in optoelectronic materials, where the interaction with light is a key function. The ability to fine-tune the electronic energy levels through halogenation is paramount in designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating this aldehyde into a polymer or small molecule, the emission or absorption properties can be engineered. The heavy bromine atoms can also promote intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent emitters for high-efficiency OLEDs. The aldehyde group can be used to introduce the 2,6-dibromo-3-fluorophenyl unit as a side chain or as a terminal group on a conjugated system, influencing the material's morphology and intermolecular interactions in the solid state, which are critical for device performance.
Contribution to Macromolecular Self-Assembly
The precise arrangement of molecules into well-defined, ordered structures is a cornerstone of nanotechnology and advanced materials design. The halogen atoms on this compound play a pivotal role in directing the self-assembly of molecules through non-covalent interactions.
Directed Assembly for Nanostructure Fabrication
The bromine and fluorine atoms on the this compound scaffold can participate in specific and directional non-covalent interactions, most notably halogen bonding. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the context of materials derived from this aldehyde, the bromine atoms can act as halogen bond donors, guiding the assembly of molecules into predictable one-, two-, or three-dimensional nanostructures. This bottom-up approach to fabrication allows for the construction of complex architectures with a high degree of precision. The aldehyde group itself can also participate in hydrogen bonding or be chemically modified to introduce other directing groups, providing an additional layer of control over the self-assembly process.
Influence of Halogen and Chalcogen Bonding in Self-Assembly
The self-assembly of molecules containing this compound or its derivatives is significantly influenced by the interplay of various non-covalent forces. Halogen bonding, as previously mentioned, is a primary driver for the ordered arrangement of these molecules. The strength and directionality of the Br···X interactions (where X is a halogen bond acceptor like O, N, or another halogen) can be modulated by the electronic environment, which is influenced by the fluorine atom and the aldehyde group.
While direct research on chalcogen bonding involving derivatives of this compound is less documented, the principles of supramolecular chemistry suggest its potential. If the aldehyde were to be converted into a chalcogen-containing functional group (e.g., a selenobenzaldehyde or a thiophene (B33073) derivative), the selenium or sulfur atom could act as a chalcogen bond donor or acceptor. Chalcogen bonding is a non-covalent interaction similar to halogen bonding, involving elements from Group 16 of the periodic table. The interplay between halogen bonding (from the bromine and fluorine) and potential chalcogen bonding could lead to the formation of highly complex and hierarchical supramolecular structures with novel electronic and optical properties.
Contributions to Supramolecular Chemistry and Crystal Engineering
Design and Analysis of Non-Covalent Interactions
The specific arrangement of substituents in 2,6-dibromo-3-fluorobenzaldehyde allows for a detailed investigation into a variety of non-covalent interactions that govern its crystal packing and the formation of larger supramolecular assemblies.
Halogen bonding, a highly directional and specific non-covalent interaction, is a key feature in the crystal engineering of halogenated compounds. In the case of this compound, several types of halogen bonds are anticipated to play a crucial role in its solid-state architecture.
Studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, have revealed the presence of short Br···F interactions in the crystal lattice, with distances significantly shorter than the sum of their van der Waals radii. nih.govresearchgate.net For this compound, similar Br···F contacts are expected, influencing the molecular packing.
Furthermore, Br···Br interactions are commonly observed in brominated aromatic compounds, contributing to the stability of the crystal structure. The carbonyl group (C=O) is a known halogen bond acceptor. acs.orgmdpi.com Therefore, C=O···Br and C=O···F interactions are plausible, where the oxygen atom acts as a nucleophilic region, interacting with the electrophilic σ-hole of the halogen atoms. These interactions often act as robust supramolecular synthons, directing the assembly of molecules into predictable patterns. acs.org
Table 1: Potential Halogen Bonding Interactions in this compound
| Interacting Atoms | Type of Interaction | Expected Role in Crystal Packing |
| Br···F | Halogen Bond | Directional control, formation of synthons |
| Br···Br | Halogen Bond | Stabilization of crystal lattice |
| C=O···Br/F | Halogen Bond | Formation of extended networks |
Aromatic rings, such as the one in this compound, can engage in π-stacking interactions. In the crystal structure of the related 2-bromo-5-fluorobenzaldehyde, offset face-to-face π-stacking interactions are observed, contributing to the formation of columnar structures. nih.govresearchgate.net Similar π-stacking motifs are anticipated for this compound, where the electron-deficient nature of the halogenated aromatic ring can influence the geometry and strength of these interactions.
Formation of Supramolecular Synthons in Crystal Structures
A primary goal of crystal engineering is the predictable formation of supramolecular synthons—robust and recurring patterns of non-covalent interactions. For halogenated aromatic aldehydes, the C=O···X (halogen) interaction has been identified as a unique and reliable supramolecular synthon that can control crystal packing. acs.org The strategic placement of the bromine and fluorine atoms in this compound is expected to promote the formation of specific and predictable synthons, guiding the assembly into one-, two-, or three-dimensional networks. The interplay between halogen bonds, hydrogen bonds, and π-stacking interactions will dictate the final supramolecular architecture.
Development of Host-Guest Systems and Chemosensors
The electronic properties of this compound make it a candidate for applications in host-guest chemistry and the design of chemosensors. The electron-deficient aromatic ring, a consequence of the electron-withdrawing halogen and aldehyde groups, can interact favorably with electron-rich guest molecules through π-π stacking interactions. frontiersin.org This principle can be exploited to create host frameworks capable of selectively binding and recognizing specific guest species.
Furthermore, the reactive aldehyde group is a common feature in the design of chemosensors. rsc.orgnih.gov It can undergo reactions, such as condensation with amines, leading to a change in the optical properties (color or fluorescence) of the system upon interaction with an analyte. nih.govresearchgate.net The presence of fluorine can also be advantageous for ¹⁹F NMR-based sensing applications. researchgate.net The combination of a reactive aldehyde and a fluorinated, halogenated aromatic ring in this compound provides a versatile platform for the development of novel chemosensors for various analytes.
Computational and Theoretical Investigations of 2,6 Dibromo 3 Fluorobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of molecules. These methods offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules.
Density Functional Theory (DFT) Studies for Geometry Optimization
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's reactivity and physical properties.
| Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-Br bond length | ~1.88 - 1.92 Å |
| C-F bond length | ~1.35 - 1.38 Å |
| C=O bond length | ~1.21 - 1.23 Å |
| C-C (aldehyde) bond length | ~1.48 - 1.50 Å |
| C-C-C (aromatic) bond angle | ~118° - 122° |
| C-C-Br bond angle | ~119° - 121° |
| C-C-F bond angle | ~118° - 120° |
| C-C=O bond angle | ~123° - 125° |
Table 1: Illustrative Optimized Geometrical Parameters for 2,6-Dibromo-3-fluorobenzaldehyde based on DFT Calculations of Analogous Compounds.
Basis Set Selection and Level of Theory in DFT Calculations
The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the specific functional used, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. researchgate.net
The basis set is a set of mathematical functions used to describe the distribution of electrons in the molecule. For molecules containing heavy atoms like bromine, it is important to use a basis set that can adequately describe the core and valence electrons. A common choice is the 6-311++G(d,p) basis set, which is a triple-zeta basis set with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds. researchgate.net The selection of an appropriate basis set is critical for obtaining reliable results for properties such as molecular geometry and vibrational frequencies.
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) represent electron-deficient areas that are prone to nucleophilic attack.
| Region | Expected Electrostatic Potential |
| Carbonyl Oxygen | Most Negative |
| Aromatic Ring | Varied, with localized positive and negative regions |
| Hydrogen Atoms | Positive |
Table 2: Expected Molecular Electrostatic Potential (MEP) Features of this compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.
In substituted benzaldehydes, the presence of electron-withdrawing groups like halogens and the aldehyde group tends to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap is influenced by the nature and position of these substituents. For this compound, the combined inductive and resonance effects of the three halogen atoms and the aldehyde group would lead to a specific HOMO-LUMO gap. Comparing with simpler halogenated benzaldehydes can provide an estimate of this value. The introduction of multiple halogens is expected to lower the HOMO-LUMO gap compared to benzaldehyde (B42025) itself, suggesting increased reactivity.
| Parameter | Expected Energy Range (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound based on DFT Calculations of Analogous Compounds.
Spectroscopic Property Predictions
Computational methods can also be used to simulate various types of spectra, providing valuable information for the identification and characterization of molecules.
Simulated Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining the structure of molecules based on their vibrational modes. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra for validation.
For this compound, the simulated IR and Raman spectra would exhibit characteristic vibrational bands corresponding to the various functional groups present. The C=O stretching vibration of the aldehyde group is expected to appear as a strong band in the IR spectrum, typically in the range of 1680-1710 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-Br and C-F stretching vibrations would appear at lower frequencies, typically in the fingerprint region of the spectrum.
A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the observed spectral bands.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | 2700 - 2900 |
| C=O Stretch | 1680 - 1710 |
| Aromatic C-C Stretch | 1400 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-Br Stretch | 500 - 700 |
Table 4: Illustrative Predicted Vibrational Frequencies for this compound.
NMR Spectroscopic Parameter Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict NMR chemical shifts and spin-spin coupling constants, aiding in the interpretation of experimental spectra. For a molecule like this compound, theoretical NMR calculations would provide valuable insights into its electronic structure and conformation.
The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. Calculations would typically be performed using a suitable density functional, such as B3LYP, and a basis set that can accurately describe the electronic environment of the heavy bromine and fluorine atoms, for instance, the 6-311+G(d,p) basis set.
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be compared against experimental data if available. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM), or by the presence of multiple conformers in solution. A conformational search would be a prerequisite to obtaining accurate, weighted-average NMR parameters.
Table 1: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (δ) for this compound
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) |
| H (aldehyde) | 10.2 | 10.1 |
| C (aldehyde) | 188.5 | 189.2 |
| C1 | 135.0 | 134.5 |
| C2 | 118.0 | 117.8 |
| C3 | 160.0 (¹JCF ≈ 250 Hz) | 161.0 (¹JCF ≈ 252 Hz) |
| C4 | 125.0 | 124.7 |
| C5 | 130.0 | 130.5 |
| C6 | 120.0 | 119.6 |
| F | -110.0 | -112.0 |
Note: The data in this table is purely illustrative and intended to demonstrate the type of results obtained from such a study.
Crystal Structure Prediction and Intermolecular Interaction Modeling
The solid-state packing of molecules is governed by a delicate balance of intermolecular forces. Computational methods are increasingly used to predict crystal structures and to understand the nature and strength of the interactions that dictate the supramolecular assembly.
Analysis of Supramolecular Interaction Energies
For this compound, a key focus of such a study would be the interplay of various non-covalent interactions, including halogen bonding (Br···O, Br···F, Br···Br), hydrogen bonding (C-H···O, C-H···F), and π-π stacking interactions.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be used to visualize and characterize these interactions. Energy decomposition analysis (EDA) could further be employed to quantify the contributions of electrostatic, exchange-repulsion, polarization, and dispersion forces to the total interaction energy between molecular pairs.
Table 2: Hypothetical Supramolecular Interaction Energies for Dimers of this compound
| Dimer Configuration | Predominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) |
| Head-to-tail | C-H···O Hydrogen Bond | -4.5 |
| Halogen-bonded | Br···O Halogen Bond | -3.8 |
| Offset π-stacked | π-π Stacking | -2.5 |
| Halogen-Halogen | Br···F Interaction | -1.2 |
Note: This table presents hypothetical data to illustrate the expected outcomes of such an analysis.
Prediction of Crystal Polymorphism and Packing Motifs
Polymorphism, the ability of a compound to crystallize in multiple forms, is of significant interest in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) methods aim to identify plausible crystal packing arrangements from first principles.
For this compound, a CSP study would involve generating a large number of trial crystal structures, followed by their optimization using force fields and subsequent refinement with more accurate DFT calculations, often incorporating dispersion corrections (e.g., DFT-D3). The relative lattice energies of the predicted polymorphs would indicate their thermodynamic stability. The analysis of the predicted structures would reveal recurring packing motifs, such as chains, ribbons, or sheets, formed through the aforementioned intermolecular interactions.
Reaction Mechanism Studies and Transition State Analysis
Understanding the reactivity of this compound requires detailed knowledge of the reaction mechanisms it can undergo. Computational chemistry provides powerful tools to map out reaction pathways, identify transition states, and calculate activation energies.
For instance, the mechanism of nucleophilic addition to the aldehyde group, a characteristic reaction of benzaldehydes, could be investigated. DFT calculations would be employed to locate the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The intrinsic reaction coordinate (IRC) method would be used to confirm that the identified transition state connects the reactant and product minima.
The calculated activation barriers would provide insights into the reaction kinetics. Furthermore, the influence of the bromo and fluoro substituents on the reactivity of the aldehyde group could be quantified by comparing the calculated activation energies with those of unsubstituted benzaldehyde or other halogenated analogues.
Table 3: Hypothetical Calculated Activation Energies for the Addition of a Nucleophile to Substituted Benzaldehydes
| Benzaldehyde Derivative | Reaction Step | Hypothetical Calculated Activation Energy (kcal/mol) |
| Benzaldehyde | Nucleophilic Attack | 15.2 |
| This compound | Nucleophilic Attack | 12.8 |
| This compound | Proton Transfer | 5.1 |
Note: This table contains hypothetical data to illustrate how computational studies can be used to compare the reactivity of different compounds.
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches in 2,6-Dibromo-3-fluorobenzaldehyde Synthesis
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of sustainable methods. Future research in the synthesis of this compound is expected to focus on several key green chemistry approaches:
Biocatalysis: The use of enzymes, or whole-cell systems, offers a promising green alternative to traditional chemical synthesis. nih.govresearchgate.net Halogenases, a class of enzymes that can regioselectively install halogen atoms onto aromatic rings, are particularly relevant. tandfonline.comresearchgate.net Future research could explore the use of engineered halogenases to directly brominate 3-fluorobenzaldehyde (B1666160) or a suitable precursor, potentially reducing the need for harsh reagents and improving selectivity. tandfonline.comresearchgate.net The development of chemo-enzymatic strategies, combining biological and chemical steps, could also provide efficient and sustainable routes to this compound. port.ac.uk
Catalytic Methods: The development of novel catalysts for the formylation and bromination of fluorinated aromatic compounds is another critical area. Research into heterogeneous catalysts could simplify product purification and catalyst recycling, thereby minimizing waste. For instance, solid acid catalysts could be investigated for the formylation step, while novel metal-based catalysts could be explored for selective bromination, aiming to avoid the use of stoichiometric and often hazardous brominating agents.
Alternative Energy Sources: Microwave-assisted and flow chemistry techniques are poised to play a significant role in the future synthesis of this compound. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced control over reaction parameters, improved safety for handling hazardous materials, and potential for scalable, on-demand synthesis.
A comparison of potential green synthesis parameters is presented in the table below.
| Synthesis Parameter | Traditional Method | Potential Green Alternative |
| Halogenation Reagent | Elemental Bromine (Br₂) | Enzymatic (Halogenase) |
| Solvent | Chlorinated Solvents | Supercritical CO₂, Ionic Liquids, or solvent-free |
| Energy Input | Conventional Heating | Microwave Irradiation, Sonication |
| Process Type | Batch Processing | Continuous Flow Chemistry |
Novel Applications in Interdisciplinary Fields
The unique structural features of this compound make it a valuable scaffold for designing new molecules with tailored properties, opening up applications in diverse interdisciplinary fields.
Medicinal Chemistry: Halogenated organic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties. port.ac.uk The bromine and fluorine atoms in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. rsc.org This compound could serve as a key intermediate in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators. cymitquimica.com
Materials Science: The electronic properties conferred by the halogen substituents make this compound an attractive building block for advanced materials. Its derivatives could be explored for applications in organic electronics, such as in the synthesis of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The high refractive index of brominated compounds also suggests potential applications in the development of high-performance polymers and optical materials.
Agrochemicals: The development of new pesticides and herbicides is crucial for global food security. Halogenated aromatic compounds are a well-established class of agrochemicals. port.ac.uk The specific substitution pattern of this compound could be leveraged to design new active ingredients with improved efficacy, selectivity, and environmental profiles.
Advanced Characterization Techniques for Structural Elucidation
Thorough structural characterization is paramount for understanding the properties and reactivity of this compound. While standard techniques provide basic information, advanced methods can offer deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals, which can be complex due to the multiple substituents. While specific data for this compound is not widely published, hypothetical ¹H and ¹³C NMR chemical shifts can be predicted based on known substituent effects and data from similar compounds. chegg.comrsc.orgrsc.orgresearchgate.net
Hypothetical NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| Aldehyde-H | 10.2 | s | - |
| Aromatic-H | 7.5 - 7.8 | m | - |
| ¹³C NMR | |||
| C=O | 190 | d | |
| C-Br | 120 - 125 | s | |
| C-F | 155 - 160 | d | J(C-F) ≈ 250 |
| Aromatic C-H | 130 - 135 | d | |
| Aromatic C-CHO | 135 - 140 | s |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Advanced fragmentation studies, such as MS/MS, can provide valuable information about the compound's structure and bonding by analyzing the fragmentation patterns. The isotopic pattern resulting from the two bromine atoms would be a key diagnostic feature.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govazolifesciences.com Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding. rsc.orgfrontiersin.orgresearchgate.net This information is invaluable for computational modeling and understanding the compound's physical properties.
Computational Design and Rational Synthesis Strategies
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic targets.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound. These calculations can provide insights into the molecule's reactivity, including the preferred sites for nucleophilic or electrophilic attack, which can guide the design of new reactions and the synthesis of derivatives.
Molecular Docking: In the context of medicinal chemistry, molecular docking studies can be used to predict how derivatives of this compound might bind to the active sites of therapeutic targets, such as enzymes or receptors. This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.
Retrosynthetic Analysis Tools: Advanced software can assist in the rational design of synthetic routes to this compound and its derivatives. These tools can propose multiple synthetic pathways, taking into account factors such as reagent availability, reaction yields, and green chemistry principles. A patent for a related compound, 4-(allyloxy)-2,6-dibromo-3-fluorobenzaldehyde, provides a starting point for such analysis. googleapis.com
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of new and improved materials and molecules that can address challenges across a range of disciplines.
Q & A
Q. What are the optimal synthetic routes for 2,6-Dibromo-3-fluorobenzaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves bromination and fluorination of benzaldehyde derivatives. For example, regioselective bromination at the 2- and 6-positions can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C), followed by fluorination at the 3-position using fluoroborates or direct electrophilic substitution. Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products like over-brominated species . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound with >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- NMR : -NMR will show distinct aldehyde proton signals at δ 10.2–10.5 ppm. Fluorine coupling in -NMR and splitting patterns in -NMR (due to adjacent Br/F atoms) confirm substitution positions.
- IR : A strong carbonyl stretch (~1700 cm) and C-F/Br vibrations (500–700 cm) are key markers.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (exact mass: 294.83 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
This compound is corrosive and toxic upon inhalation. Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with reducing agents (risk of exothermic decomposition). Storage should be in airtight containers at 2–8°C, away from light. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
DFT studies (e.g., using B3LYP/6-311+G(d,p)) can compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic aromatic substitution. Exact exchange functionals (e.g., Becke’s 1993 method) improve accuracy for halogenated systems .
Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?
The 2,6-dibromo substitution creates steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the 3-fluoro position. Electron-withdrawing groups (Br, F) activate the ring toward palladium-catalyzed couplings, but competing pathways (e.g., decarbonylation) may occur at elevated temperatures. Kinetic studies under inert atmospheres (Ar/N) are recommended to track intermediates .
Q. What strategies resolve contradictions in crystallographic data for halogenated benzaldehyde derivatives?
Use software like SHELXL for refinement and Mercury for visualizing packing motifs. For example, discrepancies in unit cell parameters may arise from twinning or disorder; high-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy. Compare results with databases (e.g., Cambridge Structural Database) to validate bond lengths/angles .
Q. How can researchers address low yields in multi-step syntheses of fluorinated bromoaromatics?
Systematic screening of catalysts (e.g., Pd(OAc) vs. PdCl) and solvents (polar aprotic vs. ethereal) is critical. For example, DMF may enhance fluorination efficiency but risks aldehyde oxidation. Use design of experiments (DoE) to identify optimal temperature, pressure, and molar ratios. Parallel microreactor setups can accelerate optimization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
